molecular formula C20H20Si B101090 di(1H-inden-1-yl)dimethylsilane CAS No. 18666-26-7

di(1H-inden-1-yl)dimethylsilane

Cat. No. B101090
CAS RN: 18666-26-7
M. Wt: 288.5 g/mol
InChI Key: DXYTUIWIDDBVLU-UHFFFAOYSA-N
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Description

Di(1H-inden-1-yl)dimethylsilane is a compound that features a silicon atom bonded to two dimethyl groups and two indenyl groups. The indenyl groups are fused ring systems consisting of a benzene ring and a five-membered ring. This type of compound is of interest in the field of organometallic chemistry, where it can act as a ligand to form complexes with various metals. These complexes can exhibit interesting properties and reactivity, making them valuable in catalysis and materials science.

Synthesis Analysis

The synthesis of related ligands, such as bis(2-methyl-4,5,6,7-tetrahydroinden-1-yl)dimethylsilane, involves a multi-step process starting from cyclohexyl methacrylate. The process includes a PPA cyclization, followed by a reduction with LiAlH4, and finally a dehydration with HCl to form the indenyl structure . This ligand is then used to bridge metal centers, forming ansa-metallocene complexes with metals such as ZrCl2, TiCl2, YCl, and LuCl. The synthesis yields a mixture of meso and dl stereoisomers, with the ratio varying depending on the specific metal complex formed .

Molecular Structure Analysis

The molecular structure of di(1H-inden-1-yl)dimethylsilane would be expected to show a central silicon atom bonded to two methyl groups and two indenyl groups. The indenyl groups are likely to influence the overall geometry of the molecule, potentially leading to non-planar configurations due to steric interactions. In related compounds, multinuclear magnetic resonance data, including 1H, 11B, 13C, and 29Si NMR, have been used to deduce the structure of the final products .

Chemical Reactions Analysis

The reactivity of di(1H-inden-1-yl)dimethylsilane has not been explicitly detailed in the provided papers. However, in similar compounds, such as di(alkyn-1-yl)dimethylsilanes, reactivity studies with triethylborane have been conducted. These studies have shown that 1,1-ethylboration reactions can occur, leading to the formation of sila-2,4-cyclopentadienes (siloles) with a diethylboryl group in the 3- or 4-position . This indicates that the silicon atom in these compounds can participate in chemical reactions, altering the structure and potentially the electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of di(1H-inden-1-yl)dimethylsilane are not directly reported in the provided papers. However, the properties of similar silicon-containing compounds can be inferred. For instance, the presence of the indenyl groups would likely contribute to the stability of the molecule and its complexes due to the aromatic character of the benzene ring. The silicon atom's ability to form stable bonds with carbon and hydrogen can also affect the compound's volatility and solubility. The ansa-metallocene complexes formed with bis(2-methyl-4,5,6,7-tetrahydroinden-1-yl)dimethylsilane ligand are reported to exist as meso/dl stereoisomeric mixtures, which could have implications for their reactivity and applications in catalysis .

Scientific Research Applications

Polymer Coating Production

  • Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane (DiBCB-DMS), a related compound, has been synthesized for polymer coating production with good dielectric properties for electronics, characterized by various analytical techniques (Levchenko et al., 2020).

Ansa-Metallocene Complex Synthesis

  • The synthesis of ansa-metallocene complexes containing the bis(2-methyl-4,5,6,7-tetrahydro-1H-inden-1-yl)dimethylsilane ligand for metal complexes like ZrCl2 and TiCl2 was explored, demonstrating the compound's utility in organometallic chemistry (Halterman et al., 2000).

Synthesis of Sila-2,4-Cyclopentadienes

  • Research on di(alkyn-1-yl)dimethylsilanes led to the production of sila-2,4-cyclopentadienes, demonstrating the compound's potential in synthesizing novel organosilicon structures (Wrackmeyer et al., 2004).

Photochemistry Applications

  • Di(9-anthryl)dimethylsilane, a related compound, was used to produce [4+2] intramolecular addition products, showcasing potential applications in photochemical processes (Sakurai et al., 1985).

Deshielding Effect in NMR Spectroscopy

  • A novel metallocyclic bis(tetracarbonyliron)dimethylsilane was prepared, showing a significant deshielding effect on the 29Si nucleus in NMR spectroscopy, highlighting the compound's relevance in analytical chemistry (Bikovetz et al., 1980).

Synthesis of Novel Silicon-Based Compounds

  • Silicon-based benzimidazole derivatives were synthesized, showing potential as blue emitters in OLEDs, indicating the compound's application in material science (Ma et al., 2011).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheet (SDS) of the compound . The SDS contains detailed information about the physical and chemical properties of the substance, as well as instructions for safe handling, storage, and disposal.

properties

IUPAC Name

bis(1H-inden-1-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Si/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-14,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYTUIWIDDBVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1C=CC2=CC=CC=C12)C3C=CC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

di(1H-inden-1-yl)dimethylsilane

Synthesis routes and methods I

Procedure details

Technical-grade indene (90%) was first filtered through aluminum oxide (superactive) for crude purification and drying. 160 ml (400 mmol) of a 2.5M butyllithium solution in hexane were added at room temperature to a solution of 57 ml (446 mmol) of the indene (91-92%) in a solvent mixture comprising 430 ml of toluene and 32 ml of THF, and the mixture was refluxed for 1 hour. The mixture was cooled to room temperature, and 24.2 ml (200 mmol) of dimethyldichlorosilane were added to the orange suspension. The mixture was refluxed for 5 hours and subsequently poured into water. The mixture was extracted several times with ethyl acetate. The combined organic phases were dried over sodium sulfate and freed from solvent under reduced pressure. The residue which remained was dried for several hours in an oil-pump vacuum at 50° C. 56 g (97%) of the ligand system 1 were obtained as a brownish oil (isomer mixture, 2 diastereomers, 1 double-bond isomer). The isomer mixture can be used directly for the preparation of the metallocene.
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97%

Synthesis routes and methods II

Procedure details

Technical-grade indene (90%) was first filtered through aluminum oxide (superactive) for crude purification and drying. 160 ml (400 mmol) of a 2.5M butylithium solution in hexane were added at room temperature to a solution of 57 ml (446 mmol) of the indene (91-92%) in a solvent mixture comprising 430 ml of toluene and 32 ml of THF, and the mixture was refluxed for 1 hour. The mixture was cooled to room temperature, and 24.2 ml (200 mmol) of dimethyldichlorosilane were added to the orange suspension. The mixture was refluxed for 5 hours and subsequently poured into water. The mixture was extracted several times with ethyl acetate. The combined organic phases were dried over sodium sulfate and freed from solvent under reduced pressure. The residue which remained was dried for several hours in an oil-pump vacuum at 50° C. 56 g (97%) of the ligand system 1 were obtained as a brownish oil (isomer mixture, 2 diastereomers, 1 double-bond isomer). The isomer mixture can be used directly for the preparation of the metallocene.
Quantity
430 mL
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reactant
Reaction Step One
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32 mL
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24.2 mL
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57 mL
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Yield
97%

Synthesis routes and methods III

Procedure details

In detail, in Japanese Patent Laid-Open Publication No. 221285/1990 for example, a solution of an indenyl lithium salt prepared from indene and n-butyllithium is slowly added to a dimethyldichlorosilane solution, and they are reacted with each other overnight to obtain dimethyldi(1-indenyl)silane in a 71% yield. In Japanese Patent Laid-Open Publication No. 268307/1992, dimethyldi (2-methyl-1-indenyl) silane is obtained in a 16% yield in a manner similar to the above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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di(1H-inden-1-yl)dimethylsilane
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di(1H-inden-1-yl)dimethylsilane
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di(1H-inden-1-yl)dimethylsilane
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di(1H-inden-1-yl)dimethylsilane
Reactant of Route 6
di(1H-inden-1-yl)dimethylsilane

Citations

For This Compound
1
Citations
C Lensink, GJ Gainsford - Australian journal of chemistry, 1998 - CSIRO Publishing
Dichlorophenylphosphine reacts with indenyllithium in tetrahydrofuran followed by sulfur to yield di(1H-inden-3-yl)phenylphosphine sulfide (2). The same reaction sequence in toluene …
Number of citations: 11 www.publish.csiro.au

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